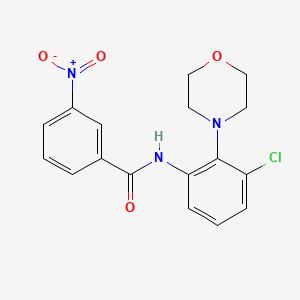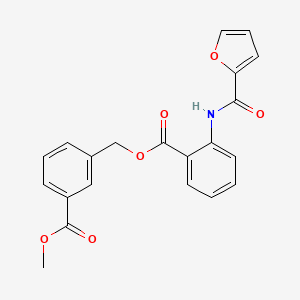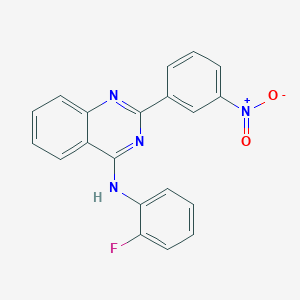![molecular formula C23H22N2O3 B3521525 2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3521525.png)
2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide
Descripción general
Descripción
2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a phenoxyacetyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide typically involves the following steps:
Preparation of Phenoxyacetic Acid Derivative: The synthesis begins with the preparation of phenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The acyl chloride derivative is then reacted with 5-methyl-2-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Final Product Formation: The resulting intermediate is further reacted with 2-methylbenzoic acid under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Aplicaciones Científicas De Investigación
2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its use in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group is believed to play a crucial role in binding to the active site of target proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-phenylbenzamide: A simpler benzamide derivative with similar structural features but lacking the phenoxyacetyl group.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetyl groups but different core structures.
Substituted Benzamides: Various benzamide derivatives with different substituents on the benzene ring.
Uniqueness
2-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is unique due to the presence of both the phenoxyacetyl group and the methyl-substituted benzamide core. This combination imparts specific chemical and biological properties that are not observed in simpler benzamide derivatives or phenoxyacetic acid derivatives.
Propiedades
IUPAC Name |
2-methyl-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-13-20(24-22(26)15-28-18-9-4-3-5-10-18)21(14-16)25-23(27)19-11-7-6-8-17(19)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZDNWOXHMABRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3521458.png)


![N-benzyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3521482.png)

![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(2-methoxyphenyl)propanamide](/img/structure/B3521498.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B3521499.png)

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3521516.png)
![ethyl 4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3521519.png)
![(5E)-1-(2-chlorophenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3521528.png)
![Methyl 3-bromo-4-[(2-methoxybenzoyl)oxymethyl]benzoate](/img/structure/B3521529.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3521545.png)
